molecular formula C10H12BBrN2O2 B13326029 (5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid

(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid

Cat. No.: B13326029
M. Wt: 282.93 g/mol
InChI Key: BYDKEUJTHRJLFG-UHFFFAOYSA-N
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Description

(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

Its pyrrolo[3,2-b]pyridine core is a common scaffold in drug design, offering opportunities for the creation of novel bioactive molecules .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties enable the production of compounds with specific functionalities and applications.

Mechanism of Action

The mechanism of action of (5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is largely dependent on its interactions with molecular targets. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The boronic acid group can form reversible covalent bonds with active site residues, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is unique due to its combination of a boronic acid group and a pyrrolo[3,2-b]pyridine core. This dual functionality enhances its versatility in chemical synthesis and its potential as a therapeutic agent.

Properties

Molecular Formula

C10H12BBrN2O2

Molecular Weight

282.93 g/mol

IUPAC Name

(5-bromo-3-propan-2-yl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid

InChI

InChI=1S/C10H12BBrN2O2/c1-5(2)8-9-6(3-4-7(12)14-9)13-10(8)11(15)16/h3-5,13,15-16H,1-2H3

InChI Key

BYDKEUJTHRJLFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(N1)C=CC(=N2)Br)C(C)C)(O)O

Origin of Product

United States

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